

Foreword: Navigating the Landscape of a Niche Reagent

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Compound of Interest

Compound Name: *2-Bromo-4,5-dimethylthiophenol*

Cat. No.: *B7984376*

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In the vast repository of chemical compounds, some molecules stand out due to extensive characterization and a wealth of application data. Others, like **2-Bromo-4,5-dimethylthiophenol**, represent frontiers of chemical synthesis—possessing immense potential by virtue of their structure, yet existing with a sparse footprint in public literature. This guide is crafted for the discerning researcher and drug development professional who recognizes that the value of a chemical building block lies not in what has been documented, but in what can be achieved.

As direct experimental data for CAS 1263376-02-8 is not widely published, this whitepaper adopts a first-principles approach. By synthesizing established chemical theory with empirical data from structurally analogous compounds, we will construct a robust framework for understanding and utilizing **2-Bromo-4,5-dimethylthiophenol**. Our focus is on predictive analysis and strategic application, providing you with the causal insights needed to confidently incorporate this versatile reagent into your research and development workflows.

Section 1: Molecular Profile and Physicochemical Characteristics

2-Bromo-4,5-dimethylthiophenol is a polysubstituted aromatic thiol. Its structure is characterized by a benzene ring functionalized with a thiol (-SH) group, a bromine atom, and two adjacent methyl groups. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a highly strategic intermediate for organic synthesis.

The thiol group provides a soft nucleophile and a site for oxidation; the bromine atom serves as a key handle for cross-coupling reactions; and the dimethyl substitution pattern influences solubility and steric hindrance, allowing for fine-tuning of molecular interactions in larger constructs.

Predicted Physicochemical Data

To provide a working baseline for experimental design, the following table summarizes key physicochemical properties. These values are estimated based on computational models and data from closely related analogs, such as 2-Bromo-4,5-dimethylphenol[1] and 2,4-dimethylbenzenethiol.[2][3]

Property	Predicted Value	Justification & Significance
CAS Number	1263376-02-8	Unique identifier for this specific chemical structure.
Molecular Formula	C ₈ H ₉ BrS	Confirmed by elemental composition.
Molecular Weight	217.13 g/mol	Essential for stoichiometric calculations in reaction planning.
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Based on analogs like 2,4-dimethylbenzenethiol (liquid) ^[2] and the potential for discoloration due to thiol oxidation.
Boiling Point	~220-240 °C (at 760 mmHg)	Estimated from related substituted thiophenols; vacuum distillation is recommended to prevent decomposition.
Acidity (pKa)	~6-7	The thiol proton is moderately acidic, comparable to thiophenol (pKa 6.62). ^[4] This allows for easy formation of the highly nucleophilic thiophenolate anion with mild bases (e.g., K ₂ CO ₃ , Et ₃ N).
Solubility	Soluble in most organic solvents (e.g., DCM, THF, DMF, Toluene); Insoluble in water.	The hydrophobic benzene core and methyl groups dominate solubility. Soluble in aqueous base upon deprotonation to the thiophenolate.
Odor	Pungent, characteristic of thiols	A critical handling consideration requiring the use

of a well-ventilated fume hood.

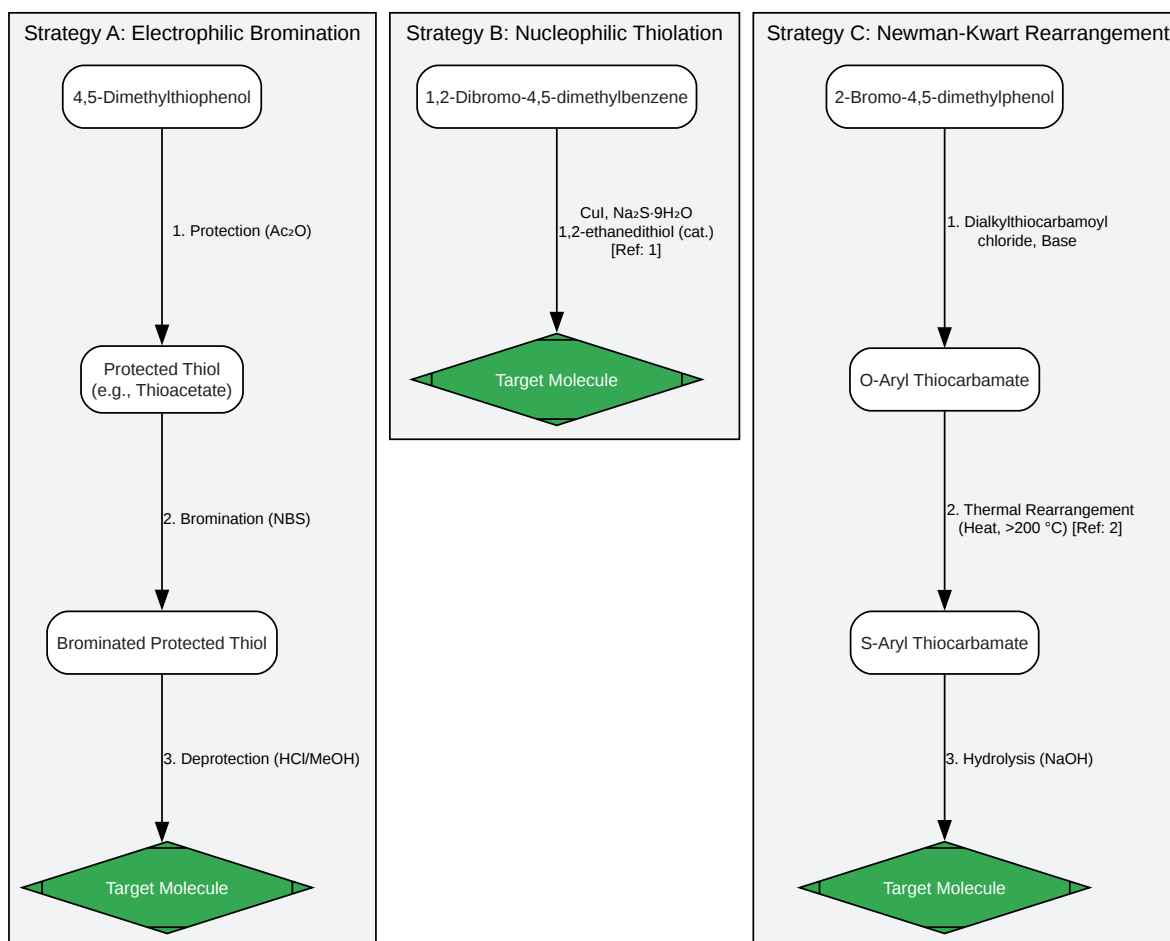
[2]

Section 2: Strategic Synthesis of 2-Bromo-4,5-dimethylthiophenol

The synthesis of this target molecule is not explicitly detailed in peer-reviewed literature. However, established methodologies for the preparation of substituted aryl thiols provide several high-probability pathways. The choice of strategy depends on the availability of starting materials and the desired scale of production.

Comparative Synthesis Workflow

The following diagram illustrates three logical and robust synthetic strategies, each beginning from a different class of precursor. The causality behind each approach is rooted in fundamental principles of aromatic substitution and functional group interconversion.



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Caption: Comparative strategies for the synthesis of **2-Bromo-4,5-dimethylthiophenol**.

Detailed Experimental Protocol: Strategy B (Nucleophilic Thiolation)

This protocol is presented as a robust and reliable method, leveraging modern copper-catalyzed C-S bond formation, which often exhibits high functional group tolerance.[5]

Rationale: This approach is highly convergent. It utilizes a commercially available or readily synthesized dibrominated xylene precursor and introduces the sensitive thiol functionality in the final step, minimizing potential side reactions associated with carrying a free thiol through a multi-step synthesis. The use of a copper catalyst is essential for facilitating the coupling of the aryl halide with the sulfur source under relatively mild conditions.[5]

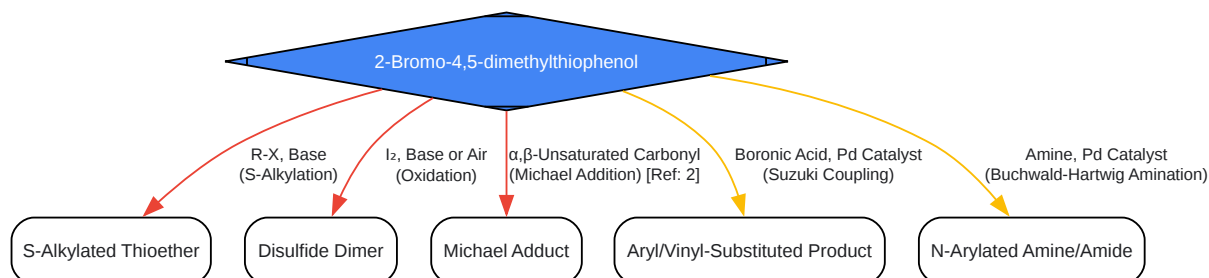
Step-by-Step Methodology:

- **Reaction Setup:** To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-Dibromo-4,5-dimethylbenzene (1.0 eq), Copper(I) iodide (CuI, 0.1 eq), Sodium sulfide nonahydrate (Na₂S·9H₂O, 2.0 eq), and a catalytic amount of 1,2-ethanedithiol (0.05 eq).
- **Solvent Addition:** Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
- **Inerting:** Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere, which is critical to prevent the oxidation of the thiol product.
- **Heating:** Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 12-24 hours.
- **Workup - Quenching:** After cooling the reaction to room temperature, cautiously pour the mixture into a beaker containing an aqueous solution of 1 M hydrochloric acid (HCl), pre-chilled in an ice bath. This step neutralizes the excess base and protonates the thiophenolate to the desired thiophenol.
- **Workup - Extraction:** Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of DMF). The organic layers are combined.

- **Workup - Washing:** Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield **2-Bromo-4,5-dimethylthiophenol** as a pure compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Bromo-4,5-dimethylthiophenol** lies in its trifunctional nature. The thiol, the bromo substituent, and the aromatic ring itself offer distinct and orthogonal sites for chemical modification. This allows for sequential, controlled diversification, a highly desirable feature in the synthesis of compound libraries for drug discovery.



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Caption: Key reaction pathways for **2-Bromo-4,5-dimethylthiophenol**.

Reactions Involving the Thiol Group

The thiol moiety is the most nucleophilic site. In the presence of a mild base, it readily forms a thiophenolate anion, a potent soft nucleophile.

- **S-Alkylation:** The thiophenolate undergoes efficient S-alkylation with a wide range of electrophiles (e.g., alkyl halides, tosylates) to form stable thioethers. This is a cornerstone

reaction for attaching the thiophenol core to other molecular fragments.[4]

- Michael Addition: As a soft nucleophile, the thiol readily participates in conjugate addition reactions with α,β -unsaturated carbonyl compounds, forming carbon-sulfur bonds in a highly controlled manner.[4]
- Oxidation to Disulfides: Mild oxidizing agents (e.g., iodine, or even atmospheric oxygen) can induce the coupling of two thiol molecules to form a disulfide bridge. While sometimes a nuisance, this reaction can be synthetically useful for creating dimeric structures or for temporary protection.

Reactions at the Carbon-Bromine Bond

The C-Br bond is a versatile handle for modern transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, which is fundamental to medicinal chemistry.

- Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with aryl, heteroaryl, or vinyl groups using boronic acids or esters in the presence of a palladium catalyst. This is one of the most powerful methods for constructing biaryl scaffolds.
- Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a vast array of primary and secondary amines, anilines, or amides at the 2-position of the ring.
- Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes, providing access to aryl-alkyne structures that are valuable intermediates and pharmacophores.

Section 4: Potential Applications in Medicinal Chemistry and Drug Discovery

Substituted thiophenols and their heterocyclic bioisosteres, thiophenes, are considered "privileged structures" in medicinal chemistry.[6][7] They appear in numerous FDA-approved drugs and clinical candidates, valued for their ability to engage in critical binding interactions and their favorable metabolic profiles.[8][9]

2-Bromo-4,5-dimethylthiophenol serves as an ideal starting point for building libraries of novel compounds for several reasons:

- **Three Points of Diversification:** As outlined in Section 3, the thiol, bromo, and aromatic ring positions can be independently and sequentially modified, allowing for the rapid generation of a large and structurally diverse set of analogs from a single core.
- **Bioisosteric Potential:** The thiophenol core can act as a bioisostere for phenol, aniline, or other aromatic systems. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets.
- **Modulation of Physicochemical Properties:** The dimethyl groups provide a degree of lipophilicity, while the bromo and thiol groups offer sites for introducing polar or hydrogen-bonding functionalities. This allows for systematic tuning of properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for optimizing drug candidates.

This molecule could be a key intermediate in the synthesis of novel agents targeting a range of diseases, including cancer, inflammation, and infectious diseases.[\[10\]](#)[\[11\]](#)

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1263376-02-8 is not readily available, safe handling procedures can be established based on the known hazards of the functional groups present.

- **General Hazards:** Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation/damage.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Personal Protective Equipment (PPE):** Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- **Inhalation/Odor:** Thiophenols are known for their strong, unpleasant stench.[\[2\]](#) Proper ventilation is paramount to avoid inhalation and odor complaints. Work can be done to quench residual thiol with bleach before cleaning glassware.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to prevent air oxidation to the disulfide.

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